molecular formula C16H18N2O3 B3033664 (2E)-3-{3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid CAS No. 1119449-78-3

(2E)-3-{3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid

Cat. No.: B3033664
CAS No.: 1119449-78-3
M. Wt: 286.33 g/mol
InChI Key: ZFDWIDPBIBARMQ-UHFFFAOYSA-N
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Description

(2E)-3-{3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid, also known as EEMPA, is a synthetic organic compound that has been extensively studied in the scientific community due to its unique properties. It is a member of the imidazole family of compounds and is a derivative of acrylic acid. EEMPA has a wide range of applications, including use in drug discovery, as a catalyst in organic synthesis, and as a corrosion inhibitor. In addition, EEMPA has been used in a variety of biochemical and physiological studies, making it a valuable tool for scientists.

Scientific Research Applications

Corrosion Inhibition

  • Iron Surface Protection : A study by Zhang Zhe et al. (2009) demonstrated that films of a similar compound, (E)-3-(4-((1H-imidazol-1-yl)methyl)Phenyl)acrylic acid, could spontaneously form on the iron surface and effectively inhibit corrosion. The protection abilities of these films against iron corrosion were analyzed using electrochemical impedance spectroscopy and polarization curves techniques (Zhang et al., 2009).

Polymer Science and Modification

  • Synthesis and Modification of Polymers : C. Rössel et al. (2017) explored the synthesis and modification of poly(ethyl 2-(imidazol-1-yl)acrylate) (PEImA). They studied the polymerization of this compound in various solvents and its potential for modification into different polyelectrolytes, highlighting its versatility in polymer science (Rössel et al., 2017).

Catalytic and Synthetic Applications

  • Synthetic Precursors : A study by Alexandra S. Golubenkova et al. (2020) discussed the use of a related compound, methyl (2E)-3-[3-benzyl-2-(3-methoxy-3-oxoprop-1-yn-1-yl)-2-(1-naphthyl)imidazolidin-1-yl]acrylate, as a synthetic precursor for several important classes of nitrogen-containing heterocycles (Golubenkova et al., 2020).

Medical and Biological Applications

  • Antibacterial and Antifungal Activities : H. M. Aly and H. L. A. El-Mohdy (2015) investigated the modification of radiation-induced poly vinyl alcohol/acrylic acid hydrogels with amine compounds, including one structurally similar to the queried compound. These amine-treated polymers exhibited significant antibacterial and antifungal activities, suggesting potential medical applications (Aly & El-Mohdy, 2015).

Advanced Material Applications

  • Enhanced Oil Recovery : S. Gou et al. (2015) utilized a compound structurally similar to the queried one for the development of novel acrylamide-based copolymers for enhanced oil recovery. These polymers showed excellent properties such as thickening, shear stability, and salt tolerance, making them suitable for industrial applications in oil recovery (Gou et al., 2015).

Properties

IUPAC Name

3-[3-[(2-ethylimidazol-1-yl)methyl]-4-methoxyphenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-3-15-17-8-9-18(15)11-13-10-12(5-7-16(19)20)4-6-14(13)21-2/h4-10H,3,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDWIDPBIBARMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1CC2=C(C=CC(=C2)C=CC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801147093
Record name 3-[3-[(2-Ethyl-1H-imidazol-1-yl)methyl]-4-methoxyphenyl]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801147093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119449-78-3
Record name 3-[3-[(2-Ethyl-1H-imidazol-1-yl)methyl]-4-methoxyphenyl]-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119449-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[3-[(2-Ethyl-1H-imidazol-1-yl)methyl]-4-methoxyphenyl]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801147093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-3-{3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid
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(2E)-3-{3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid
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(2E)-3-{3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid

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